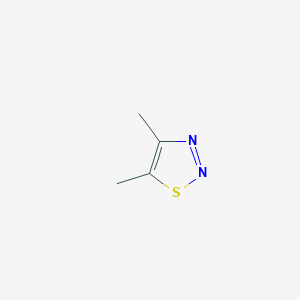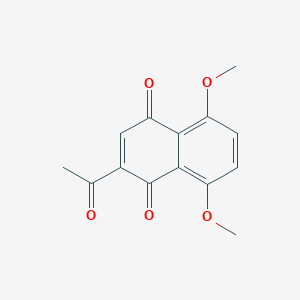
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 5 and 8 positions, an acetyl group at the 2 position, and a quinone structure at the 1,4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- typically involves the selective demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using anhydrous aluminum chloride, followed by oxidation with cerium ammonium nitrate. This method is preferred due to its higher yield and milder reaction conditions compared to other routes .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with slight modifications to optimize the reaction conditions and improve the overall yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
科学的研究の応用
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- has been extensively studied for its applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its cytotoxic properties and potential use in cancer therapy.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The biological activity of 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- is primarily due to its ability to undergo redox reactions. The quinone structure can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its cytotoxic and antimicrobial activities. The compound can also inhibit enzymes like DNA topoisomerase, contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties but lacks the additional functional groups.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial activity.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Known for its antifungal properties.
Uniqueness
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications and applications .
特性
CAS番号 |
65978-26-9 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
2-acetyl-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O5/c1-7(15)8-6-9(16)12-10(18-2)4-5-11(19-3)13(12)14(8)17/h4-6H,1-3H3 |
InChIキー |
HOKDUJRZWPLIBR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



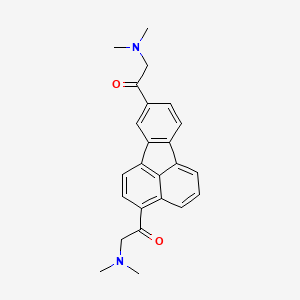
![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)


![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
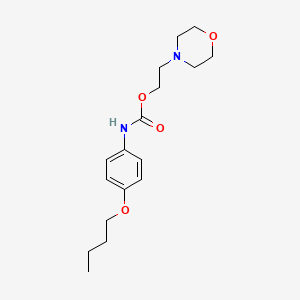
methanone](/img/structure/B14488937.png)
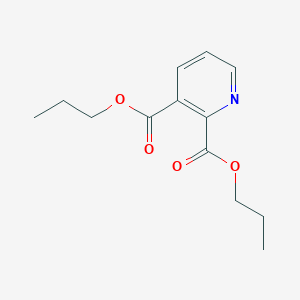
phosphane](/img/structure/B14488952.png)

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
